![molecular formula C8H7ClN2O B12619453 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused furan and pyrimidine ring system with chlorine and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with furan in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-amino-5,6-dimethylfuro[2,3-d]pyrimidine or 2-thio-5,6-dimethylfuro[2,3-d]pyrimidine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-chloro-5,6-dimethyl-3,4-dihydrofuro[2,3-d]pyrimidine.
科学的研究の応用
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with cellular processes such as growth, differentiation, and apoptosis. This makes it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a furo ring.
Uniqueness
2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit a broad range of protein kinases sets it apart from other similar compounds .
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
2-chloro-5,6-dimethylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2O/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3 |
InChIキー |
QALMVWUQBYWEFG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=NC(=NC=C12)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



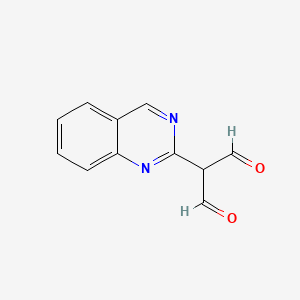

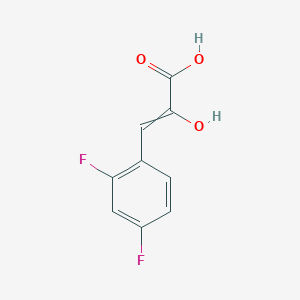
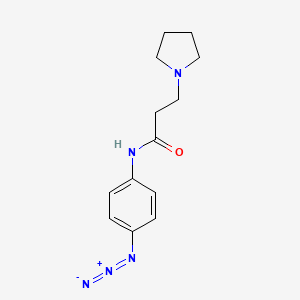
![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
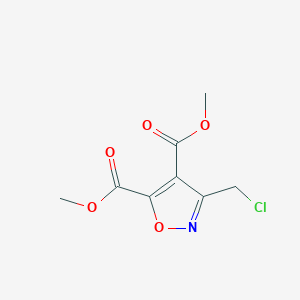
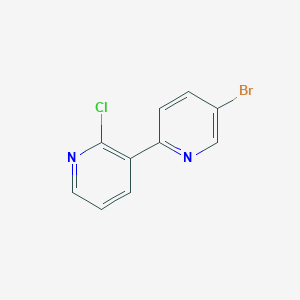
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)
